molecular formula C13H10ClFN2OS B2383022 N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-49-1

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2383022
CAS No.: 329078-49-1
M. Wt: 296.74
InChI Key: YEOVZBUCLVYYJL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring and a pyridinylsulfanyl group attached to an acetamide moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-mercaptopyridine.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-fluorophenyl)chloroacetamide.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2-mercaptopyridine in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)acetamide: Lacks the pyridinylsulfanyl group.

    N-(3-Chloro-4-fluorophenyl)-2-(2-thiazolylsulfanyl)acetamide: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the pyridinylsulfanyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2OS/c14-10-7-9(4-5-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOVZBUCLVYYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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